T808

Description

Structure

3D Structure

Properties

CAS No. |

1320211-61-7 |

|---|---|

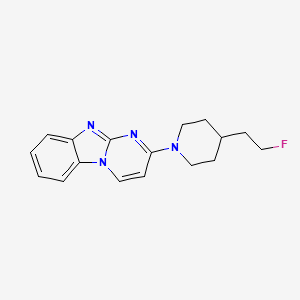

Molecular Formula |

C17H19FN4 |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

2-[4-(2-fluoroethyl)piperidin-1-yl]pyrimido[1,2-a]benzimidazole |

InChI |

InChI=1S/C17H19FN4/c18-9-5-13-6-10-21(11-7-13)16-8-12-22-15-4-2-1-3-14(15)19-17(22)20-16/h1-4,8,12-13H,5-7,9-11H2 |

InChI Key |

DWSFKWXDRBTTCG-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AVI-680, T-808, T808 |

Origin of Product |

United States |

Foundational & Exploratory

T-808 PET Ligand for Tau Pathology Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, with Alzheimer's disease (AD) being the most prevalent. The in vivo visualization and quantification of tau pathology are crucial for the early diagnosis, monitoring of disease progression, and the development of targeted therapeutics. The positron emission tomography (PET) ligand, T-808 (also known as AV-680), has emerged as a valuable tool for imaging tau pathology. This technical guide provides a comprehensive overview of the T-808 ligand, including its binding characteristics, experimental protocols for its use, and quantitative data from preclinical and clinical studies.

Core Principles of T-808 PET Imaging

T-808 is a second-generation tau PET tracer designed to selectively bind to paired helical filament (PHF)-tau, the primary component of NFTs in AD.[1] The radiolabeled form, [18F]-T808, allows for the non-invasive imaging of tau deposition in the living human brain using PET. The fundamental principle involves the intravenous administration of [18F]-T808, which crosses the blood-brain barrier and binds to tau aggregates. The emitted positrons from the fluorine-18 isotope annihilate with electrons, producing gamma rays that are detected by the PET scanner, generating a three-dimensional image of tau distribution and density.

Quantitative Data

The following tables summarize the key quantitative data for the T-808 PET ligand, providing a basis for comparison and evaluation.

Table 1: Binding Characteristics of T-808

| Parameter | Value | Species | Tissue | Method | Reference |

| Binding Affinity (Kd) | 22 nM | Human | Alzheimer's Disease Brain | In vitro autoradiography | [1] |

| Selectivity (Tau vs. Aβ) | >27-fold | Human | Alzheimer's Disease Brain | In vitro competition assay | [2] |

Table 2: [18F]-T808 Standardized Uptake Value Ratios (SUVR) in Human Subjects

| Brain Region | Alzheimer's Disease (n=8) | Healthy Controls (n=3) |

| Frontal Lobe | 1.25 ± 0.15 | 1.05 ± 0.05 |

| Parietal Lobe | 1.30 ± 0.20 | 1.08 ± 0.04 |

| Lateral Temporal Lobe | 1.35 ± 0.25 | 1.10 ± 0.06 |

| Mesial Temporal Lobe | 1.45 ± 0.30 | 1.15 ± 0.08 |

| Hippocampus | 1.50 ± 0.35 | 1.20 ± 0.10 |

| Occipital Lobe | 1.15 ± 0.10 | 1.03 ± 0.03 |

| Genu (White Matter) | 1.05 ± 0.05 | 1.02 ± 0.02 |

Data are presented as mean SUVR ± standard deviation, with the cerebellum used as the reference region. Data is estimated from the graphical representation in Chien et al., 2014.[2]

Experimental Protocols

Detailed methodologies for the key experiments involving the T-808 ligand are provided below.

Automated Radiosynthesis of [18F]-T808

This protocol describes a fully automated synthesis of [18F]-T808 using a custom-built radiosynthesis module.[1][3]

Precursors and Reagents:

-

T808 mesylate precursor (T808P)

-

[18F]Fluoride

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

3 N Sodium hydroxide (NaOH)

-

Acetonitrile (ACN)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

Procedure:

-

[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a QMA cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

-

Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

-

Radiolabeling Reaction: Add the T808P precursor dissolved in DMSO to the dried [18F]fluoride complex. Heat the reaction mixture at 140°C for 8-10 minutes.[3]

-

Hydrolysis: After cooling, add 3 N NaOH to the reaction mixture and heat at 100°C for 5 minutes to hydrolyze any unreacted precursor.[1]

-

Purification:

-

Neutralize the reaction mixture and inject it onto a semi-preparative C18 HPLC column.

-

Elute with a mobile phase of acetonitrile and water.

-

Collect the fraction containing [18F]-T808.

-

-

Formulation:

-

Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

-

Wash the cartridge with sterile water for injection.

-

Elute the [18F]-T808 from the cartridge with ethanol.

-

Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter into a sterile vial.

-

-

Quality Control: Perform quality control tests for radiochemical purity, chemical purity, specific activity, pH, and sterility.

In Vitro Autoradiography of Human Brain Tissue

This protocol outlines the procedure for in vitro autoradiography using [18F]-T808 on postmortem human brain tissue sections to visualize tau pathology.

Materials:

-

Cryostat

-

Microscope slides

-

Postmortem human brain tissue sections (10-20 µm thickness) from AD patients and healthy controls

-

[18F]-T808

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Washing buffer (e.g., ice-cold Tris-HCl buffer)

-

Phosphor imaging plates and scanner

Procedure:

-

Tissue Section Preparation: Mount cryostat-cut brain tissue sections onto microscope slides and allow them to air dry.

-

Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.

-

Incubation with Radioligand: Incubate the slides with a solution of [18F]-T808 in incubation buffer at a specific concentration (e.g., 1-10 nM) for a defined period (e.g., 60-90 minutes) at room temperature to allow for binding to tau aggregates.

-

Determination of Non-specific Binding: For a parallel set of sections, co-incubate with a high concentration of a non-labeled competing ligand (e.g., unlabeled T-808 or another high-affinity tau ligand) to determine non-specific binding.

-

Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Perform multiple washes of short duration.

-

Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

-

Exposure: Appose the dried slides to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the radioactivity of the sections.

-

Image Acquisition and Analysis: Scan the imaging plate using a phosphor imager. Quantify the signal intensity in different brain regions using appropriate image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Clinical PET Imaging with [18F]-T808

This protocol provides a general outline for conducting a clinical PET imaging study with [18F]-T808 in human subjects.

Patient Preparation:

-

Obtain written informed consent from the participant or their legal representative.

-

Confirm the patient has fasted for at least 4-6 hours prior to the scan.

-

Insert an intravenous catheter for radiotracer injection.

-

Position the patient comfortably on the PET scanner bed with their head stabilized.

Radiotracer Administration and Image Acquisition:

-

Administer a bolus injection of [18F]-T808 (typically 5-10 mCi) intravenously.

-

Start a dynamic PET scan of the brain immediately after injection for a total duration of 60-90 minutes. Alternatively, a static scan can be acquired at a specific time point post-injection (e.g., 80-100 minutes).[2]

-

Acquire a low-dose CT scan for attenuation correction.

Image Processing and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

-

Co-register the PET images to the individual's structural MRI scan to allow for anatomical localization.

-

Define regions of interest (ROIs) on the co-registered MRI for various brain structures (e.g., hippocampus, amygdala, frontal cortex, temporal cortex, parietal cortex, and cerebellum).

-

Calculate the Standardized Uptake Value (SUV) for each ROI.

-

Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the SUV of each target ROI to the SUV of a reference region, typically the cerebellum, which is relatively devoid of tau pathology in AD.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to T-808 PET imaging.

Caption: Automated Radiosynthesis of [18F]-T808 Workflow.

Caption: Clinical [18F]-T808 PET Imaging Workflow.

Caption: Conceptual Binding of T-808 to Tau Filaments.

Conclusion

The T-808 PET ligand is a valuable research tool for the in vivo imaging of tau pathology in Alzheimer's disease and other tauopathies. Its favorable binding characteristics and selectivity provide a means to quantify tau burden in the brain, which is essential for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment efficacy. The standardized protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of T-808 PET imaging in their studies. Further research and standardization of protocols will continue to enhance the utility of T-808 and other tau PET ligands in the fight against neurodegenerative diseases.

References

An In-depth Technical Guide to Compounds Potentially Designated as T-808

Introduction

The designation "T-808" is ambiguous in scientific literature and can refer to several distinct chemical entities. This guide provides a comprehensive overview of the three most probable candidates for researchers, scientists, and drug development professionals: T808 , a PET ligand for tau imaging; BLU-808 , a wild-type KIT inhibitor; and M-808 , a menin-MLL inhibitor. Each of these compounds has a unique chemical structure, mechanism of action, and set of experimental protocols associated with its study.

This compound: A Selective PET Ligand for Tau Aggregate Imaging

This compound, also known as AV-680, is a radiolabeled small molecule designed for the in vivo imaging of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies, using Positron Emission Tomography (PET).[1][2]

Chemical Structure and Properties

This compound is a benzimidazole pyrimidine derivative.[1][2]

| Property | Value |

| Chemical Formula | C₁₆H₁₃FN₄O |

| Molecular Weight | 296.30 g/mol |

| CAS Number | 1320211-61-7[1] |

Mechanism of Action

[¹⁸F]this compound is a PET tracer that selectively binds to paired helical filament (PHF)-tau aggregates in the brain.[1] This binding allows for the non-invasive visualization and quantification of tau pathology in living subjects. It exhibits a high binding affinity for tau aggregates with a 25 to 27-fold selectivity over β-amyloid plaques.[1][2] However, it has been noted that [¹⁸F]this compound can undergo defluorination in vivo, which can affect image quality.[3]

Experimental Protocols

The synthesis of the this compound standard and its mesylate precursor (T808P) can be achieved in six steps.[4] The radiosynthesis of [¹⁸F]this compound involves a nucleophilic substitution reaction.[4][5]

Protocol:

-

Fluoride-18 Production: [¹⁸F]Fluoride is produced via a cyclotron.

-

Azeotropic Drying: The [¹⁸F]fluoride is dried with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the T808P precursor in DMSO at an elevated temperature.[5]

-

Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution for injection.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.

Competitive binding assays are used to determine the binding affinity (Kd) of this compound to tau aggregates.

Protocol:

-

Tissue Preparation: Homogenates of postmortem human brain tissue from Alzheimer's disease patients are prepared.

-

Incubation: The brain homogenates are incubated with a known concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (or other competing ligands).

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioligand is quantified using a gamma counter.

-

Data Analysis: The data are analyzed to calculate the dissociation constant (Kd).

Visualization

Caption: Workflow of [¹⁸F]this compound for PET imaging of tau aggregates.

BLU-808: A Potent and Selective Wild-Type KIT Inhibitor

BLU-808 is an investigational, orally bioavailable small molecule inhibitor of wild-type KIT, a receptor tyrosine kinase that plays a crucial role in the survival and activation of mast cells.[6] It is being developed for the treatment of mast cell-driven diseases, such as chronic urticaria.[7]

Chemical Structure and Properties

| Property | Value |

| Target | Wild-type c-Kit |

| Administration | Oral |

| Half-life | Approximately 40 hours[8] |

Mechanism of Action

BLU-808 is a highly potent and selective inhibitor of wild-type KIT.[8] By inhibiting KIT, BLU-808 modulates mast cell activity, which is a key driver in many allergic and inflammatory diseases.[9] Preclinical studies have shown that BLU-808 can lead to a dose-dependent reduction in mast cells.[8]

Quantitative Data

| Parameter | Value | Cell Line/Assay |

| pKIT IC₅₀ | 0.37 nM | Cellular assay[4][8] |

| WT KIT-dependent proliferation IC₅₀ | 1.3 nM | Cellular assay[4][8] |

| Histamine release IC₅₀ | 2.7 - 8.6 nM | Human CD34+ derived mast cells[4] |

| CD63 expression IC₅₀ | 2.7 nM | Human CD34+ derived mast cells[4] |

Experimental Protocols

To determine the inhibitory activity of BLU-808 on KIT phosphorylation.

Protocol:

-

Cell Culture: Mast cell lines (e.g., M-07e or UT-7) are cultured in appropriate media.[8]

-

Compound Treatment: Cells are treated with varying concentrations of BLU-808.

-

Stimulation: Cells are stimulated with stem cell factor (SCF) to induce KIT phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.

-

Western Blotting: Phosphorylated KIT (pKIT) and total KIT levels are assessed by Western blotting using specific antibodies.

-

Densitometry: Band intensities are quantified to determine the IC₅₀ value.

To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of BLU-808.

Protocol:

-

Study Design: A single-ascending dose (SAD) and multiple-ascending dose (MAD) study design is used.[8]

-

Participant Recruitment: Healthy adult volunteers are enrolled.

-

Dosing: Participants receive single or multiple oral doses of BLU-808 or placebo.[8]

-

Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of BLU-808 and its pharmacokinetic profile.[8]

-

Pharmacodynamic Analysis: Serum tryptase levels are measured as a biomarker of mast cell activity.[8]

Visualization

Caption: Inhibition of the wild-type KIT signaling pathway by BLU-808 in mast cells.

M-808: A Covalent Inhibitor of the Menin-MLL Interaction

M-808 is a highly potent and efficacious covalent inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[10] It is being investigated as a potential therapeutic for acute leukemias with MLL rearrangements.[11]

Chemical Structure and Properties

| Property | Value |

| Chemical Formula | C₄₅H₆₃FN₆O₅S[11] |

| Molecular Weight | 819.09 g/mol [11] |

| CAS Number | 2377335-74-3[11] |

Mechanism of Action

M-808 covalently binds to cysteine 329 (Cys329) in menin, disrupting its interaction with MLL fusion proteins.[10] This interaction is critical for the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[7][12] By inhibiting this interaction, M-808 leads to the suppression of these genes and subsequent inhibition of leukemia cell growth.

Quantitative Data

| Parameter | Value | Cell Line |

| Binding IC₅₀ (Menin-MLL) | 2.6 nM | N/A[10] |

| Cell Growth Inhibition IC₅₀ | 1 nM | MV4;11[10] |

| Cell Growth Inhibition IC₅₀ | 4 nM | MOLM-13[10] |

| Cell Growth Inhibition IC₅₀ | 2.8 nM | HL-60 |

Experimental Protocols

To evaluate the in vivo anti-tumor efficacy of M-808.

Protocol:

-

Cell Culture: MV4;11 human leukemia cells are cultured in appropriate media.

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.[10]

-

Tumor Implantation: MV4;11 cells are subcutaneously or intravenously injected into the mice.

-

Compound Administration: Once tumors are established, mice are treated with M-808 (e.g., 25 mg/kg, intravenously, every other day) or a vehicle control.[10]

-

Tumor Measurement: Tumor volume is measured regularly with calipers.

-

Toxicity Monitoring: Animal weight and general health are monitored for signs of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., gene expression).

Visualization

Caption: M-808 disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLU-808 effectively inhibits mast cell activation in preclinical models | BioWorld [bioworld.com]

- 5. Comparison of New Tau PET-Tracer Candidates With [18F]this compound and [18F]T807 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BLU-808 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. KIT inhibitor BLU-808 shows promise for mast cell disorders | BioWorld [bioworld.com]

- 9. Characteristics of Tau and Its Ligands in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukemia Proto-Oncoprotein MLL Forms a SET1-Like Histone Methyltransferase Complex with Menin To Regulate Hox Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BLU-808 | c-Kit inhibitor | Probechem Biochemicals [probechem.com]

- 12. researchgate.net [researchgate.net]

T-808 Metal-Organic Framework: A Technical Guide to Synthesis, Properties, and Drug Delivery Applications

The T-808 metal-organic framework (MOF), also known as MOF-808, is a highly porous crystalline material constructed from zirconium-based nodes and organic linkers. Its robust structure, tunable properties, and high surface area make it a promising candidate for a variety of applications, particularly in drug delivery. This technical guide provides an in-depth overview of the synthesis, key properties, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

Synthesis of T-808 (MOF-808)

The most common method for synthesizing T-808 is through a solvothermal reaction, which involves heating a mixture of the metal precursor and organic linker in a suitable solvent.

Experimental Protocol: Solvothermal Synthesis

This protocol is adapted from various reported procedures for the synthesis of pristine MOF-808.[1][2][3][4]

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Benzene-1,3,5-tricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Methanol

Procedure:

-

Precursor Solution: In a typical synthesis, equimolar amounts of ZrOCl₂·8H₂O and H₃BTC are dissolved in DMF.[1] For example, a molar ratio of 1:1 for ZrOCl₂·8H₂O to H₃BTC is used.[1] Acetic acid is often added as a modulator to control the crystallite size and introduce defects.[2][3]

-

Reaction: The resulting mixture is sealed in a Teflon-lined autoclave and heated in an oven. Reaction temperatures can range from 80°C to 120°C, with reaction times varying from 24 hours to 7 days.[1][4] For instance, pristine MOF-808 can be synthesized at a 1:1 molar ratio of ZrOCl₂·8H₂O to H₃BTC with a synthesis time of 7 days.[1] A modified procedure for defective MOF-808 uses a 3:1 precursor molar ratio with a synthesis time of 2 days.[1]

-

Purification and Activation: After the reaction, the autoclave is cooled to room temperature. The resulting white crystalline powder is collected and washed sequentially with DMF and acetone to remove unreacted precursors and solvent molecules from the pores.[2][3] To fully activate the MOF, the solvent-exchanged material is dried under vacuum.[1][2][3] Activation is crucial for achieving high porosity and is often completed by heating under vacuum to temperatures around 373 K (100°C).[1]

Properties of T-808 (MOF-808)

The properties of T-808 can be tuned through various strategies, including defect engineering, which involves introducing missing linkers or metal nodes in the framework.[1]

Structural and Textural Properties

The following table summarizes the key structural and textural properties of pristine and defective T-808.

| Property | Pristine MOF-808 (MP) | Defective MOF-808 (MD) | Reference |

| BET Surface Area (m²/g) | 1650 | 1200 | [1] |

| Pore Volume (cm³/g) | 0.65 | 0.50 | [1] |

| External Surface Area (m²/g) | 50 | 150 | [1] |

Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of T-808. The framework generally shows stability up to around 250-600°C, after which the organic linkers begin to decompose.[5]

Defect Engineering

Defect engineering is a valuable approach to fine-tune the reactivity and properties of MOF-808.[1] Introducing defects, such as missing linkers, can impact the material's morphology, porosity, and stability.[1] While defects might lead to a loss in porosity, they can be beneficial for the stability of MOF-808 towards water.[1]

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycopolymer-Functionalized MOF-808 Nanoparticles as a Cancer-Targeted Dual Drug Delivery System for Carboplatin and Floxuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 5. A comprehensive study about functionalization and de-functionalization of MOF-808 as a defect-engineered Zr-MOFs for selective catalytic oxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of IR-808 Dye in HeLa Cells: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) fluorescent dye IR-808 in HeLa cells. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the dye's cellular interactions, phototoxic effects, and the underlying molecular pathways.

Introduction to IR-808 Dye

IR-808 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically around 808 nm.[1][2] This property makes it an ideal candidate for biomedical applications, particularly in photodynamic therapy (PDT) and photothermal therapy (PTT), as NIR light can penetrate biological tissues more deeply than visible light.[2][3] In the context of cancer cell research, IR-808 has been investigated for its ability to induce cell death in various cancer cell lines, including HeLa cells, upon photoactivation.[1]

Cellular Uptake and Subcellular Localization

The efficacy of IR-808 as a photosensitizer is contingent on its efficient uptake and appropriate subcellular localization within the target cells.

Cellular Uptake Kinetics

IR-808 is a lipophilic cation that is readily taken up by tumor cells.[4] Studies have shown that the uptake of IR-808 in HeLa cells is concentration-dependent. One study identified an optimal staining concentration and duration of 5 μl for 30 minutes for effective tumor cell targeting.[4]

Subcellular Localization in Mitochondria

Upon entering HeLa cells, IR-808 preferentially accumulates in the mitochondria.[4] This localization is attributed to the high mitochondrial membrane potential of cancer cells compared to normal cells.[4] The enrichment of IR-808 in mitochondria is a critical aspect of its mechanism of action, as this organelle plays a central role in the intrinsic apoptotic pathway.

Mechanism of Action: Phototoxicity and Induced Cell Death

The primary mechanism of action of IR-808 in HeLa cells is phototoxicity, which is triggered by irradiation with light of a specific wavelength, typically 808 nm. This leads to the generation of reactive oxygen species (ROS) and localized hyperthermia, culminating in cell death.

Photodynamic Therapy (PDT) Effect

Upon excitation with 808 nm light, IR-808 can transfer energy to molecular oxygen, leading to the formation of highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[5] ROS can inflict oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, thereby triggering cell death pathways.

Photothermal Therapy (PTT) Effect

In addition to ROS generation, the absorption of high-energy 808 nm light by IR-808 can be converted into heat, leading to a localized increase in temperature (hyperthermia).[5][6] This photothermal effect can denature proteins, disrupt cellular membranes, and contribute to the overall cytotoxic effect.

Induction of Apoptosis and Necrosis

The primary mode of cell death induced by IR-808-mediated phototherapy in HeLa cells is apoptosis.[7] However, at higher concentrations or irradiation doses, necrosis can also be observed.[7] Apoptosis is a programmed and controlled form of cell death that avoids triggering an inflammatory response, making it a desirable outcome in cancer therapy.[8] In contrast, necrosis is an uncontrolled form of cell death that results from severe cellular injury and can lead to inflammation.[8][9]

The balance between apoptosis and necrosis is dependent on the experimental conditions, including the concentration of IR-808 and the dose of irradiation.[7] Studies have shown that the percentage of apoptotic cells is generally higher than that of necrotic cells under various conditions.[7]

Signaling Pathways

The phototoxic effects of IR-808 trigger specific signaling pathways within HeLa cells, primarily leading to apoptosis through the mitochondrial pathway and endoplasmic reticulum (ER) stress.

Mitochondrial Apoptotic Pathway

The accumulation of IR-808 in the mitochondria, coupled with the generation of ROS upon photoirradiation, leads to mitochondrial damage.[7] This damage can result in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[10]

Endoplasmic Reticulum (ER) Stress

Evidence also suggests the involvement of ER stress in the apoptotic process induced by photosensitizers.[7] The generation of ROS can disrupt the protein-folding machinery of the ER, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of specific caspases, such as caspase-12.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of IR-808 and related photosensitizers in HeLa cells.

Table 1: Cellular Uptake and Fluorescence of IR-808

| Cell Line | IR-808 Concentration | Incubation Time | Mean Fluorescence Intensity (MFI) | Reference |

| HeLa | 10 µg/mL | Not Specified | Data presented graphically | [11] |

| HeLa | 5 µl | 30 min | (4.71 ± 0.23) × 10⁷ (Radiant Efficiency) | [4] |

Table 2: Cell Viability and Apoptosis/Necrosis in HeLa Cells

| Treatment | Cell Viability (%) | Apoptosis (%) | Necrosis (%) | Reference |

| Photosensitizer I (PS I) + Irradiation | Dose- and concentration-dependent decrease | Higher than necrosis | Lower than apoptosis | [7] |

| IR-808 (different concentrations) | High viability without irradiation | - | - | [12] |

| SiO-4F nanoparticles (100 µg/mL) + 808 nm laser (0.33 W/cm²) | < 9% | - | - | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments.

Cell Culture

HeLa cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO₂.

IR-808 Dye Incubation

-

Preparation: IR-808 dye is typically dissolved in a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.

-

Incubation: HeLa cells are seeded in appropriate culture vessels (e.g., 96-well plates, petri dishes) and allowed to adhere. The culture medium is then replaced with a medium containing the desired concentration of IR-808, and the cells are incubated for a specific duration (e.g., 30 minutes).

Photoirradiation

-

Light Source: An 808 nm diode laser is commonly used as the light source.

-

Irradiation: After incubation with IR-808, the cells are irradiated with the 808 nm laser at a specific power density (e.g., 0.2 W/cm²) for a defined period. Control groups include cells treated with IR-808 but not irradiated, and cells that are irradiated but not treated with the dye.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which has a purple color. The absorbance of the formazan solution is then measured spectrophotometrically.

Apoptosis and Necrosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

-

Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

-

-

Staining Procedure: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V (typically conjugated to a fluorophore like FITC) and PI are then added to the cell suspension. The cells are analyzed by flow cytometry to quantify the different cell populations.

Visualizations

Signaling Pathways

Caption: Signaling pathway of IR-808 induced apoptosis in HeLa cells.

Experimental Workflow

References

- 1. HeLa - Wikipedia [en.wikipedia.org]

- 2. Integration of IR-808 Sensitized Upconversion Nanostructure and MoS2 Nanosheet for 808 nm NIR Light Triggered Phototherapy and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis of HeLa cells induced by a new targeting photosensitizer-based PDT via a mitochondrial pathway and ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. brieflands.com [brieflands.com]

- 10. Endoplasmic reticulum mediated necrosis-like apoptosis of HeLa cells induced by Ca2+ oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

XmAb808: A Technical Overview of a B7-H3 x CD28 Bispecific Antibody for Cancer Immunotherapy

Introduction

XmAb808 is an investigational bispecific antibody designed to enhance the body's immune response against tumors. Developed by Xencor, this molecule co-engages the tumor-associated antigen B7-H3 and the T-cell co-stimulatory receptor CD28.[1] This dual-targeting mechanism is intended to provide a conditional and localized activation of T cells within the tumor microenvironment, thereby overcoming a key mechanism of tumor immune evasion. This document provides a detailed technical overview of XmAb808, including its molecular targets, mechanism of action, preclinical data, and the methodologies used in its characterization.

Molecular Targets

B7-H3 (CD276)

B7-H3, also known as CD276, is a transmembrane protein that is overexpressed in a wide range of solid tumors, including prostate cancer, non-small cell lung cancer (NSCLC), breast cancer, and renal cell carcinoma.[1] While its exact receptor and downstream signaling pathway are still being fully elucidated, high B7-H3 expression on tumor cells is often associated with poor prognosis and resistance to immunotherapy.[2] Its role as an immune checkpoint molecule is complex, with evidence suggesting it can have both co-inhibitory and co-stimulatory functions.[2] In the context of cancer, B7-H3 is believed to contribute to an immunosuppressive tumor microenvironment, making it an attractive target for therapeutic intervention.

CD28

CD28 is a critical co-stimulatory receptor constitutively expressed on the surface of most T cells.[3] For a T cell to become fully activated and mount an effective immune response, it requires two signals. The first signal (Signal 1) is delivered through the T-cell receptor (TCR) upon recognition of a specific antigen presented by a major histocompatibility complex (MHC) molecule on a target cell. The second signal (Signal 2), a co-stimulatory signal, is primarily delivered through the engagement of CD28 by its natural ligands, CD80 (B7-1) and CD86 (B7-2), which are typically expressed on antigen-presenting cells (APCs).[3] Most tumor cells, however, lack the expression of these co-stimulatory ligands, leading to a state of T-cell anergy or hyporesponsiveness, even when the TCR is engaged.

Mechanism of Action

XmAb808 is engineered to bridge this gap in T-cell co-stimulation at the tumor site. It is a bispecific antibody with a "2+1" format, featuring two binding domains for B7-H3 and one for CD28.[1] This design promotes high-avidity binding to B7-H3-expressing tumor cells while having a monovalent, lower-affinity interaction with CD28 on T cells. This approach is intended to provide a "conditional" co-stimulatory signal to T cells only when they are in close proximity to a B7-H3-positive tumor cell.

By simultaneously binding to both B7-H3 on the cancer cell and CD28 on the T cell, XmAb808 effectively mimics the natural co-stimulatory signal, providing the crucial "Signal 2" for T-cell activation. This localized activation is designed to enhance the proliferation, cytokine production, and cytotoxic activity of tumor-infiltrating lymphocytes (TILs), leading to a more robust anti-tumor immune response. This targeted approach aims to avoid the systemic, non-specific T-cell activation that has been a safety concern with previous CD28-targeting therapies.[1]

Preclinical Data

In Vitro Studies

A series of in vitro experiments have demonstrated the ability of XmAb808 to enhance T-cell activation and anti-tumor activity in a tumor-cell-dependent manner.

T-Cell Activation and Cytokine Production:

In co-culture assays using human peripheral blood mononuclear cells (PBMCs) and B7-H3-positive cancer cell lines, XmAb808 has been shown to significantly increase the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ).[4] This effect is dependent on the presence of a primary T-cell activation signal (Signal 1), which can be provided by a CD3-engaging bispecific antibody or by engineering tumor cells to express an anti-CD3 single-chain variable fragment (scFv) on their surface.

| Cell Line | Treatment | IL-2 Secretion (pg/mL) | IFNγ Secretion (pg/mL) |

| 22Rv1-aCD3 | XmAb808 | ~1500 | ~6000 |

| 22Rv1-aCD3 | Isotype Control | <100 | <500 |

Table 1: Representative data on cytokine secretion from a co-culture of 22Rv1 prostate cancer cells engineered to express a surface anti-CD3 antibody and human T cells, treated with XmAb808 or an isotype control. Data are approximated from graphical representations in published studies.

Upregulation of Activation and Survival Markers:

Treatment with XmAb808 has also been shown to increase the expression of the T-cell activation marker CD25 (the alpha chain of the IL-2 receptor) and the anti-apoptotic protein Bcl-xL in T cells.[4] This indicates that XmAb808 not only activates T cells but also promotes their survival and expansion.

| T-Cell Subset | Treatment | % CD25+ Cells | % Bcl-xL+ Cells |

| CD8+ | XmAb808 + EpCAMxCD3 | ~60% | ~50% |

| CD8+ | EpCAMxCD3 alone | ~20% | ~20% |

| CD4+ | XmAb808 + EpCAMxCD3 | ~50% | ~40% |

| CD4+ | EpCAMxCD3 alone | ~15% | ~15% |

Table 2: Representative data on the upregulation of T-cell activation and survival markers in a co-culture of 22Rv1-NLR cells and human T cells treated with an EpCAMxCD3 bispecific antibody with or without XmAb808. Data are approximated from graphical representations in published studies.

Enhanced T-Cell-Mediated Cytotoxicity:

By providing co-stimulation, XmAb808 enhances the ability of T cells to kill tumor cells. In cytotoxicity assays, the combination of XmAb808 with a CD3-engaging bispecific antibody resulted in greater tumor cell lysis compared to the CD3 engager alone.

In Vivo Studies

The anti-tumor activity of XmAb808 has been evaluated in xenograft mouse models. In these studies, immunodeficient mice are engrafted with human tumor cells and human PBMCs.

Tumor Growth Inhibition:

In a breast cancer xenograft model using MDA-MB-231 tumor cells, the combination of XmAb808 with an anti-PD-1 antibody led to significant suppression of tumor growth compared to either agent alone.[4] Similarly, in a pancreatic tumor xenograft model, the combination of XmAb808 with an EpCAMxCD3 bispecific antibody also resulted in enhanced tumor growth inhibition.[4]

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |

| Vehicle | ~1000 |

| Anti-PD-1 | ~800 |

| XmAb808 | ~750 |

| XmAb808 + Anti-PD-1 | ~200 |

Table 3: Representative data on tumor growth inhibition in an MDA-MB-231 xenograft model. Data are approximated from graphical representations in published studies.[4]

Experimental Protocols

In Vitro T-Cell Activation Assay

-

Cell Culture: B7-H3-positive tumor cells (e.g., 22Rv1 prostate cancer cells) are cultured in appropriate media. To provide a consistent "Signal 1," these cells can be engineered to express a surface-bound anti-CD3 antibody.

-

T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells can be further purified from PBMCs if required.

-

Co-culture Setup: Tumor cells are seeded in 96-well plates. The following day, T cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Treatment: XmAb808 or an isotype control antibody is added to the co-culture at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified incubator.

-

Analysis:

-

Cytokine Secretion: Supernatants are collected, and the concentrations of cytokines such as IL-2 and IFNγ are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

T-Cell Phenotyping: T cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD25) and intracellular proteins (e.g., Bcl-xL). The expression of these markers is then analyzed by flow cytometry.

-

In Vitro Cytotoxicity Assay

-

Target Cell Preparation: B7-H3-positive tumor cells are labeled with a fluorescent dye (e.g., Calcein AM) or engineered to express a reporter gene (e.g., luciferase).

-

Co-culture Setup: Labeled target cells are seeded in 96-well plates.

-

Effector Cell and Antibody Addition: Human T cells (as effectors) and a CD3-engaging bispecific antibody (to provide Signal 1) are added to the wells at a defined E:T ratio. XmAb808 or a control antibody is also added.

-

Incubation: The co-culture is incubated for a period sufficient to allow for T-cell-mediated killing (e.g., 48-72 hours).

-

Quantification of Cell Lysis:

-

Fluorescence-based: The release of the fluorescent dye from lysed cells into the supernatant is measured using a fluorescence plate reader.

-

Luminescence-based: A substrate for the reporter enzyme is added, and the resulting luminescence is measured with a luminometer. The decrease in signal corresponds to the degree of cell lysis.

-

In Vivo Xenograft Mouse Model

-

Animal Model: Immunodeficient mice (e.g., NSG mice) that lack a functional immune system are used to prevent rejection of human cells.

-

Tumor Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer cells) are implanted subcutaneously into the flanks of the mice.

-

Human Immune Cell Engraftment: Once tumors are established, human PBMCs are injected intraperitoneally or intravenously to reconstitute a human immune system.

-

Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, XmAb808 alone, anti-PD-1 alone, XmAb808 + anti-PD-1). Treatments are administered according to a predefined schedule (e.g., twice weekly injections).

-

Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Mouse body weight and overall health are also monitored.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors can be further analyzed by immunohistochemistry or flow cytometry to assess immune cell infiltration and activity.

Visualizations

Signaling Pathways

Caption: Putative B7-H3 Signaling Pathway in Cancer.

References

[18F]-T808 Radiotracer: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the [18F]-T808 radiotracer, a significant tool in the research and development landscape for Alzheimer's disease diagnostics. This document details the core aspects of its development, including experimental protocols, quantitative data, and visualizations of key processes.

Introduction

[18F]-T808 is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease. The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) in the brain is closely correlated with cognitive decline in Alzheimer's patients. [18F]-T808 was designed to selectively bind to these tau aggregates, offering a non-invasive method to visualize and quantify their distribution and density in the living brain. However, a notable characteristic of [18F]-T808 is its susceptibility to in vivo defluorination, which can lead to off-target uptake in bone and complicate image analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the [18F]-T808 radiotracer, facilitating a clear comparison of its performance characteristics.

Table 1: Radiosynthesis and Physicochemical Properties of [18F]-T808

| Parameter | Value | Reference |

| Precursor | T808-OMs (Mesylate) | [1](2--INVALID-LINK-- |

| Radiochemical Yield (decay-corrected) | 35-45% | [1](2--INVALID-LINK-- |

| Molar Activity | 37-370 GBq/µmol | [3](--INVALID-LINK--) |

| Radiochemical Purity | >97% | [4](--INVALID-LINK--) |

| Total Synthesis Time | ~45 minutes | [4](--INVALID-LINK--) |

Table 2: In Vitro Binding Affinity of [18F]-T808

| Target | Binding Affinity (Ki, nM) | Selectivity (over Aβ) | Reference |

| Tau Aggregates (AD brain) | High Affinity (Specific values not consistently reported) | >25-fold | [5](--INVALID-LINK--) |

| Amyloid-β Plaques (AD brain) | Lower Affinity | - | [5](--INVALID-LINK--) |

Table 3: Preclinical In Vivo Biodistribution of [18F]-T808 in Mice (at 2 minutes post-injection)

| Organ | % Injected Dose per Gram (%ID/g) |

| Brain | ~2.5 |

| Liver | Not Reported |

| Kidneys | Not Reported |

| Femur (Bone) | Not Reported |

Note: Detailed quantitative preclinical biodistribution data for [18F]-T808 is limited in the public domain. The brain uptake at 2 minutes is a key indicator of its ability to cross the blood-brain barrier.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of the [18F]-T808 radiotracer.

Radiosynthesis of [18F]-T808

This protocol describes the automated synthesis of [18F]-T808 from its mesylate precursor.

Materials:

-

This compound-OMs (precursor)

-

[18F]Fluoride

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Ethanol

-

0.9% Saline

Procedure:

-

[18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of K2.2.2 and K2CO3 in ACN/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at approximately 110°C to ensure anhydrous conditions.

-

Radiolabeling Reaction: The this compound-OMs precursor (typically 0.5-1 mg) dissolved in DMSO is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated at 140°C for 8-10 minutes.[4](--INVALID-LINK--)

-

Purification:

-

The crude reaction mixture is diluted with water and loaded onto a semi-preparative C18 HPLC column.

-

The product fraction corresponding to [18F]-T808 is collected.

-

The collected fraction is then trapped on a C18 Sep-Pak cartridge.

-

-

Formulation: The C18 Sep-Pak is washed with sterile water to remove any residual HPLC solvents. The final [18F]-T808 product is eluted from the cartridge with ethanol and then reformulated in sterile saline for injection.

-

Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and sterility.

In Vitro Autoradiography on Human Brain Tissue

This protocol outlines the procedure for assessing the binding of [18F]-T808 to tau pathology in post-mortem human brain tissue.

Materials:

-

Cryo-sectioned human brain tissue slices (10-20 µm thickness) from Alzheimer's disease patients and healthy controls, mounted on glass slides.

-

[18F]-T808 radiotracer

-

Phosphate-buffered saline (PBS)

-

Ethanol solutions (e.g., 50%, 70%, 95%, 100%)

-

Phosphor imaging plates or digital autoradiography system

Procedure:

-

Tissue Preparation: Brain tissue sections are brought to room temperature and pre-incubated in PBS to rehydrate.

-

Incubation: Slides are incubated with a solution of [18F]-T808 (typically 1-10 nM) in PBS at room temperature for 60-120 minutes.

-

Washing: To remove non-specifically bound tracer, the slides are washed in a series of ice-cold PBS buffers, followed by a brief dip in cold deionized water.

-

Drying: The slides are dried under a stream of cool air.

-

Imaging: The dried slides are apposed to a phosphor imaging plate or imaged using a digital autoradiography system for a duration determined by the radioactivity on the slides.

-

Data Analysis: The resulting autoradiograms are analyzed to quantify the binding density of [18F]-T808 in different brain regions. For competition assays, adjacent tissue sections are co-incubated with an excess of non-radioactive ("cold") this compound or other competing ligands to determine binding specificity.

Clinical PET Imaging Protocol

This protocol describes a general procedure for performing [18F]-T808 PET scans in human subjects to evaluate tau pathology.

Procedure:

-

Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan. A catheter is inserted into a peripheral vein for radiotracer injection.

-

Radiotracer Injection: A bolus of [18F]-T808 (typically 185-370 MBq) is administered intravenously.

-

PET Scan Acquisition:

-

Dynamic imaging is often performed for the first 60-90 minutes post-injection to assess the tracer's kinetic profile.

-

Static imaging is typically acquired at a later time point, for example, 80-100 minutes post-injection, when the specific binding signal is expected to be optimal.

-

-

Image Reconstruction: PET data is corrected for attenuation, scatter, and decay, and reconstructed into a 3D image of radiotracer distribution in the brain.

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the PET images, often co-registered with the subject's MRI scan for anatomical guidance.

-

Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the average tracer uptake in a target ROI (e.g., temporal lobe) by the uptake in a reference region with low specific binding (e.g., cerebellum).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of [18F]-T808 development and application.

Caption: Experimental workflow for [18F]-T808 from synthesis to clinical application.

Caption: Selective binding of [18F]-T808 to neurofibrillary tangles for PET signal generation.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. minervaimaging.com [minervaimaging.com]

XmAb808: A Technical Guide to the B7-H3 x CD28 Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

XmAb808 is an investigational bispecific antibody developed by Xencor that targets the tumor-associated antigen B7-H3 and the T-cell co-stimulatory receptor CD28.[1][2] It is engineered with Xencor's proprietary XmAb® 2+1 format, featuring two binding domains for B7-H3 and one for CD28. This design aims to provide conditional co-stimulation to T cells, selectively activating them within the tumor microenvironment while avoiding systemic, non-specific T-cell activation.[1]

Mechanism of Action

Optimal T-cell activation requires two signals: Signal 1, initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by MHC molecules, and Signal 2, a co-stimulatory signal most commonly delivered through the interaction of CD28 on the T cell with its ligands (CD80/CD86) on antigen-presenting cells.[1] Tumor cells, however, typically lack these co-stimulatory ligands, leading to a suboptimal anti-tumor T-cell response or even T-cell anergy.

XmAb808 is designed to overcome this limitation by providing a potent, tumor-selective Signal 2. Its dual B7-H3 binding domains allow for high-avidity binding to tumor cells expressing B7-H3, a protein broadly overexpressed on various solid tumors.[2] This binding localizes the antibody to the tumor. The monovalent CD28 binding domain then engages with CD28 on nearby T cells. This bridging of a tumor cell and a T cell by XmAb808 facilitates a potent co-stimulatory signal, but only in the presence of B7-H3-expressing tumor cells, thus minimizing the risk of systemic toxicities associated with non-specific CD28 agonism.[1][3]

Caption: XmAb808 facilitates T-cell activation by bridging B7-H3 on tumor cells with CD28 on T cells.

Signaling Pathways

B7-H3 Signaling in Cancer

The precise signaling mechanism of B7-H3 in cancer cells is still under investigation, but it is known to play a role in tumor progression through various non-immunological functions.[2] B7-H3 has been implicated in promoting tumor cell growth, migration, and invasion, as well as inhibiting apoptosis.[2] Its overexpression is associated with poor prognosis in several cancer types.

Caption: B7-H3 is believed to promote tumor progression through intracellular signaling pathways.

CD28 Co-stimulatory Signaling

Upon engagement by its ligands or a co-stimulatory agent like XmAb808, CD28 initiates a signaling cascade that synergizes with the signal from the TCR. This leads to the activation of key downstream pathways, including the PI3K-Akt and NF-κB pathways, resulting in enhanced T-cell proliferation, survival, and cytokine production.

Caption: CD28 engagement by XmAb808 activates downstream signaling for enhanced T-cell function.

Preclinical Data

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the activity and selectivity of XmAb808.

Table 1: Binding Affinity of XmAb808 to B7-H3 Expressing Cells

| Cell Line | B7-H3 Expression | EC50 (ng/mL) |

| A431 | High | 184 |

| 22Rv1 | Moderate | 144 |

| HEK293 | High | 202 |

| LOX-IMVI | Negative | No Binding |

Data from a study cited in a PubMed Central article.[4]

Table 2: XmAb808-Mediated T-Cell Activation and Cytokine Release

| Condition | Fold Increase in IL-2 | Fold Increase in IFNγ |

| XmAb808 + B7-H3+ Target Cells + Signal 1 | Significant | Significant |

| XmAb808 alone (immobilized) | 36 | 1048 |

| TGN1412 (superagonist anti-CD28) | 36 | 1048 |

Data from a study cited in a PubMed Central article, showing that while immobilized XmAb808 can stimulate cytokine release, in solution with target cells, it requires B7-H3 engagement.[5]

In Vivo Studies

In vivo studies in mouse xenograft models demonstrated the anti-tumor activity of XmAb808, particularly in combination with other immunotherapies.

Table 3: In Vivo Anti-Tumor Activity of XmAb808

| Treatment Group | Tumor Model | Outcome |

| XmAb808 + EpCAM x CD3 bispecific | Pancreatic tumor xenograft | Suppressed tumor growth |

| XmAb808 + anti-PD-1 antibody | Breast tumor xenograft | Suppressed tumor growth |

Data from a study cited in a PubMed Central article.[5]

Experimental Protocols

In Vitro T-Cell Activation Assay

This assay measures the ability of XmAb808 to co-stimulate T cells in the presence of B7-H3-expressing target cells.

-

Cell Culture:

-

Target cells (e.g., 22Rv1 prostate cancer cells) are cultured to logarithmic growth phase.

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

-

Co-culture Setup:

-

Target cells are seeded in 96-well plates.

-

To provide Signal 1, target cells can be engineered to express a surface anti-CD3 antibody, or a soluble anti-CD3 antibody is added to the co-culture.

-

PBMCs are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

XmAb808 is added at various concentrations.

-

-

Incubation:

-

The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.

-

-

Endpoint Analysis:

-

Cytokine Release: Supernatants are collected, and the concentrations of IL-2 and IFNγ are measured by ELISA or other immunoassays.

-

T-Cell Activation Markers: T cells are stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyzed by flow cytometry.

-

T-Cell Proliferation: T cells are labeled with a proliferation dye (e.g., CFSE) before co-culture, and dye dilution is measured by flow cytometry.

-

Survival Factors: Expression of anti-apoptotic proteins like Bcl-xL in T cells is measured by intracellular staining and flow cytometry.[6]

-

Caption: Workflow for assessing XmAb808-mediated T-cell activation in vitro.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of XmAb808 in a living organism.

-

Animal Model:

-

Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.

-

-

Tumor Implantation:

-

Human tumor cells (e.g., 22Rv1) are implanted subcutaneously or orthotopically into the mice.

-

Tumors are allowed to grow to a palpable size.

-

-

Humanization:

-

Mice are engrafted with human PBMCs to reconstitute a human immune system.

-

-

Treatment:

-

Once tumors are established, mice are randomized into treatment groups.

-

XmAb808 is administered intravenously or intraperitoneally at specified doses and schedules.

-

Control groups may receive a vehicle or an isotype control antibody.

-

Combination therapy groups may receive XmAb808 with other agents like anti-PD-1 antibodies.[5]

-

-

Monitoring and Endpoint:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Clinical Development

XmAb808 is currently being evaluated in a Phase 1 clinical trial (NCT05585034) in patients with advanced solid tumors.[7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of XmAb808 in combination with the anti-PD-1 antibody pembrolizumab.[3]

Conclusion

XmAb808 represents a novel approach to cancer immunotherapy by providing a tumor-selective co-stimulatory signal to T cells. Its 2+1 bispecific design targeting B7-H3 and CD28 has demonstrated promising preclinical activity, supporting its further clinical development. By enhancing T-cell activation specifically within the tumor microenvironment, XmAb808 has the potential to improve the efficacy of other immunotherapies and offer a new treatment option for patients with a wide range of solid tumors.

References

- 1. xencor.com [xencor.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. A B7-H3–Targeted CD28 Bispecific Antibody Enhances the Activity of Anti–PD-1 and CD3 T-cell Engager Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XmAb808 / Xencor [delta.larvol.com]

Early Research on T-808: A Technical Whitepaper for Tau Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on T-808, a significant early-generation positron emission tomography (PET) imaging agent developed for the in vivo detection of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This document collates key quantitative data, details experimental protocols from seminal studies, and visualizes critical workflows to offer a comprehensive resource for professionals in the field.

Core Quantitative Data

The following tables summarize the key quantitative metrics from early preclinical and in vitro studies of T-808, providing a comparative snapshot of its performance characteristics.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 22 nM | Human AD brain tissue | [1] |

| 7.8 ± 3.4 nM | Human AD brain homogenates | [2] | |

| Selectivity for Tau over Aβ | ~27-fold | Human AD brain tissue | [1][3] |

| Radiochemical Yield | 35-45% | [4] | |

| Specific Activity | 37-370 GBq/µmol | [4] |

Table 1: In Vitro Binding and Radiosynthesis Properties of [¹⁸F]-T808

| Time Point | Brain (%ID/g) | Plasma ( intact) | Brain ( intact) | Species | Reference |

| 2 min | High initial uptake | 65% | Not specified | NMRI mice | [1] |

| 5 min | Rapid washout observed | Not specified | Not specified | Rats and mice | [3] |

| 10 min | Not specified | Not specified | Not specified | NMRI mice | [1] |

| 30 min | Not specified | 29% | Not specified | NMRI mice | [1] |

| 60 min | Not specified | Not specified | Not specified | NMRI mice | [1] |

Table 2: In Vivo Pharmacokinetics of [¹⁸F]-T808 in Rodents

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments performed in the early evaluation of T-808.

[¹⁸F]-T808 Radiosynthesis

The radiosynthesis of [¹⁸F]-T808 was a critical step for its use as a PET tracer. The process involved a nucleophilic substitution reaction.

Protocol:

-

Precursor: The mesylate precursor, T808P, was synthesized over six steps.

-

Fluorination: The precursor T808P was reacted with K[¹⁸F]F/Kryptofix 2.2.2 in a nucleophilic substitution reaction.[4]

-

Purification: The resulting [¹⁸F]-T808 was purified using high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE).[4]

-

Final Product: This process yielded [¹⁸F]-T808 with a radiochemical yield of 35-45% and a specific activity of 37-370 GBq/µmol at the end of bombardment.[4]

In Vitro Autoradiography

Autoradiography on human brain tissue sections was employed to assess the binding affinity and selectivity of T-808 for tau aggregates.

Protocol:

-

Tissue Preparation: Frozen brain slices from Alzheimer's disease patients were used.

-

Incubation: Slides were incubated with [³H]-T808.

-

Blocking Studies: To determine selectivity, adjacent sections were co-incubated with non-radiolabeled compounds ("cold" ligands) such as T-808 itself (self-block), Pittsburgh Compound-B (PIB) to assess Aβ plaque binding, and THK-523.[2]

-

Washing and Imaging: After incubation, the slides were washed to remove unbound tracer, dried, and apposed to film or a phosphor imaging system to visualize the distribution and intensity of radioligand binding.

-

Immunohistochemistry Correlation: Adjacent brain slices were stained with antibodies specific for amyloid plaques (e.g., 6E10) and neurofibrillary tangles (e.g., PHF6) to correlate the autoradiography signal with the underlying pathology.[2]

Biodistribution Studies in Rodents

These studies were essential to understand the in vivo pharmacokinetics of [¹⁸F]-T808, including its ability to cross the blood-brain barrier and its clearance from the brain and other organs.

Protocol:

-

Animal Model: Normal mice (NMRI) were typically used.[1]

-

Injection: A known quantity of [¹⁸F]-T808 was administered intravenously.

-

Time Points: Animals were euthanized at various time points post-injection (e.g., 2, 10, 30, and 60 minutes).[1]

-

Tissue Dissection and Measurement: Organs of interest (brain, liver, kidneys, etc.) were dissected, weighed, and the radioactivity in each organ was measured using a gamma counter.

-

Data Analysis: The data was expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Radiometabolite Analysis

This analysis is crucial to distinguish the signal from the parent tracer from that of its radioactive metabolites, which can influence image interpretation.

Protocol:

-

Sample Collection: Blood (plasma) and brain tissue were collected from animals at different time points after [¹⁸F]-T808 injection.[1]

-

Sample Preparation: Plasma proteins were precipitated, and brain tissue was homogenized. The supernatant was then analyzed.

-

High-Performance Liquid Chromatography (HPLC): The extracts were analyzed by radio-HPLC to separate the intact tracer from its radiometabolites based on their polarity.[1]

-

Quantification: The percentage of radioactivity corresponding to the parent compound and each metabolite was determined. Early studies showed that [¹⁸F]-T808 is rapidly metabolized to more polar compounds.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in the early research and development of T-808.

References

- 1. Comparison of New Tau PET-Tracer Candidates With [18F]this compound and [18F]T807 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concise and high-yield synthesis of this compound and T808P for radiosynthesis of [(18)F]-T808, a PET tau tracer for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of [18F]-T808 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Application Notes

[18F]-T808 is a positron emission tomography (PET) tracer used for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. This document provides a detailed protocol for the automated radiosynthesis, purification, and quality control of [18F]-T808. The synthesis is based on a nucleophilic aromatic substitution reaction with [18F]fluoride on a mesylate precursor. The protocol is designed to be reproducible and yield a final product suitable for preclinical and clinical research.

The synthesis involves the trapping of cyclotron-produced [18F]fluoride on an anion exchange cartridge, followed by elution with a phase transfer catalyst solution. The dried [18F]fluoride is then reacted with the T808 precursor. A key feature of this protocol is a base hydrolysis step to decompose any unreacted precursor, which simplifies the subsequent purification. Purification is achieved by semi-preparative high-performance liquid chromatography (HPLC), and the final product is formulated using solid-phase extraction (SPE). Comprehensive quality control tests are outlined to ensure the identity, purity, and safety of the final radiotracer solution for injection.

Quantitative Data Summary

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 21% - 45% | [1][2] |

| Specific Activity (at end of bombardment) | 37 - 370 GBq/µmol | [2] |

| Radiochemical Purity | > 99% | |

| Total Synthesis Time | Approximately 50-60 minutes |

Experimental Protocols

Reagents and Materials

-

[18F]Fluoride in [18O]water (from cyclotron)

-

This compound mesylate precursor (T808P)

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium Carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Sodium Hydroxide (NaOH), 3 N solution

-

Ethanol (USP grade)

-

Water for Injection (WFI)

-

Sterile Saline (0.9% NaCl)

-

Anion exchange cartridge (e.g., QMA)

-

C18 solid-phase extraction (SPE) cartridge

-

Sterile vent filter (0.22 µm)

-

Sterile product vial

Radiosynthesis Procedure

This procedure is typically performed in an automated synthesis module.

Step 1: [18F]Fluoride Trapping and Elution

-

Load the cyclotron-produced [18F]fluoride/[18O]water solution onto a pre-conditioned anion exchange cartridge to trap the [18F]fluoride.

-

Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (e.g., 5 mg in 1 mL acetonitrile) and potassium carbonate (e.g., 1 mg in 0.5 mL WFI).

Step 2: Azeotropic Drying

-

Dry the [18F]fluoride/Kryptofix mixture by azeotropic distillation. This is typically achieved by heating the reaction vessel under a stream of nitrogen or under vacuum while adding aliquots of anhydrous acetonitrile (e.g., 3 x 0.5 mL) at approximately 95-110°C.

Step 3: Radiofluorination

-

Dissolve the this compound mesylate precursor (T808P, e.g., 2-5 mg) in anhydrous DMSO (e.g., 0.5-1.0 mL).

-

Add the precursor solution to the dried [18F]fluoride/Kryptofix complex in the reaction vessel.

-

Seal the reaction vessel and heat to 140°C for 10-15 minutes.[2]

-

Cool the reaction vessel to below 60°C.

Step 4: Base Hydrolysis of Unreacted Precursor

-

Add 3 N sodium hydroxide (NaOH) solution (e.g., 0.5 mL) to the reaction mixture.

-

Heat the mixture to 100°C for 5 minutes to hydrolyze and decompose the unreacted T808P mesylate precursor.[2]

-

Cool the reaction vessel to room temperature.

-

Neutralize the reaction mixture with an appropriate acid (e.g., 1 N HCl) and dilute with WFI.

Purification

Step 1: Semi-Preparative HPLC

-

Inject the crude reaction mixture onto a semi-preparative reversed-phase (RP) HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

-

Elute the product using an isocratic mobile phase, for example, a mixture of acetate buffer and ethanol.[1] A common mobile phase composition is 40-60% ethanol in an aqueous buffer.

-

Monitor the column effluent with a radioactivity detector and a UV detector (at a wavelength appropriate for this compound).

-

Collect the radioactive peak corresponding to [18F]-T808.

Step 2: Solid-Phase Extraction (SPE) Formulation

-

Dilute the collected HPLC fraction with WFI (at least 1:1 volume).

-

Pass the diluted solution through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with WFI (e.g., 5-10 mL) to remove residual HPLC solvents.

-

Elute the trapped [18F]-T808 from the cartridge with a small volume of ethanol (e.g., 1-2 mL).

-

Dilute the ethanol solution with sterile saline to the desired final volume and ethanol concentration (typically <10% v/v).

-

Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

Quality Control

Perform the following quality control tests on the final product.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Radiochemical Identity | Analytical HPLC | Retention time of the radioactive peak matches that of the non-radioactive this compound standard |

| Radiochemical Purity | Analytical HPLC | ≥ 95% |

| Chemical Purity | Analytical HPLC (UV) | Peak corresponding to this compound should be the major peak; impurities should be below specified limits |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm |

| Kryptofix 2.2.2 Residue | Spot test or LC-MS | < 50 µg/mL |

| Radionuclidic Identity | Gamma-ray spectroscopy | Photon energy peak at 511 keV |

| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |

| Sterility | USP <71> | No microbial growth |

Visualizations

References

Application Notes and Protocols: MOF-808 in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-808, a zirconium-based MOF, has garnered significant attention in the field of heterogeneous catalysis due to its high surface area, exceptional chemical and thermal stability, and the presence of accessible Lewis and Brønsted acid sites. These properties make MOF-808 a versatile catalyst and catalyst support for a wide range of organic transformations, some of which are highly relevant to the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of MOF-808 in several key catalytic reactions. The information is intended to be a practical guide for researchers and professionals in chemistry and drug development who are interested in exploring the catalytic potential of this promising material.

Synthesis and Activation of MOF-808

A reliable and reproducible synthesis and activation protocol is crucial for obtaining catalytically active MOF-808. Several methods have been reported, with the solvothermal approach being the most common.

Experimental Protocol: Solvothermal Synthesis of MOF-808

This protocol is adapted from established literature procedures.

Materials:

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Formic acid (HCOOH)

-

Acetone

-

Methanol

Procedure:

-

In a 100 mL screw-capped glass jar, dissolve ZrOCl₂·8H₂O (1.08 g, 3.35 mmol) in a mixture of DMF (30 mL) and formic acid (30 mL).

-

In a separate container, dissolve H₃BTC (0.70 g, 3.33 mmol) in DMF (30 mL).

-

Combine the two solutions in the glass jar and sonicate for 15 minutes to ensure homogeneity.

-

Seal the jar tightly and place it in a preheated oven at 120 °C for 48 hours.

-

After cooling to room temperature, a white crystalline powder will have precipitated.

-

Decant the supernatant and wash the solid product with fresh DMF (3 x 50 mL), allowing the solid to soak for 12 hours in each wash.

-

Subsequently, wash the product with acetone (3 x 50 mL) in a similar manner to exchange the DMF.

-

Collect the solid by centrifugation or filtration and dry it under vacuum at room temperature overnight.

Experimental Protocol: Activation of MOF-808 for Catalysis

Activation is a critical step to remove guest molecules from the pores of the MOF and expose the active catalytic sites.

Procedure:

-

Place the synthesized MOF-808 powder in a tube furnace or a Schlenk line.

-

Heat the sample under a dynamic vacuum (<10⁻³ torr) at 150 °C for 12 hours. The heating ramp should be slow, around 1-2 °C/min, to prevent structural collapse.

-

After the activation period, allow the sample to cool down to room temperature under vacuum.

-

The activated MOF-808 should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of moisture and other atmospheric contaminants.

Catalytic Applications of MOF-808